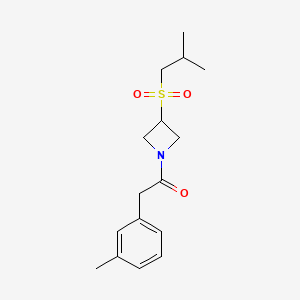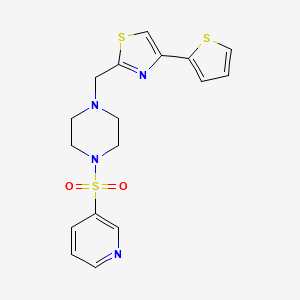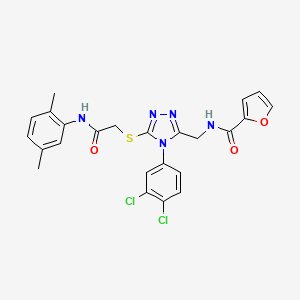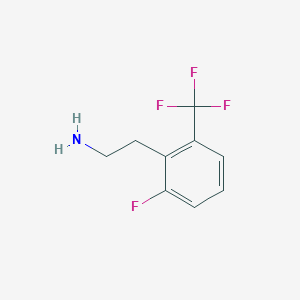
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-(m-tolyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as IBTAE and has been shown to have several biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of IBTAE is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. Specifically, IBTAE has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, IBTAE can increase the levels of acetylcholine in the brain, which can improve cognitive function. IBTAE has also been shown to inhibit the activity of certain receptors involved in inflammation and oxidative stress, which may explain its protective effects on the cardiovascular system.
Biochemical and Physiological Effects:
IBTAE has several biochemical and physiological effects, including improving cognitive function, reducing oxidative stress and inflammation, and inhibiting the growth of cancer cells. IBTAE has been shown to improve memory and learning in animal models of Alzheimer's disease and other neurodegenerative disorders. Additionally, IBTAE has been shown to reduce oxidative stress and inflammation in the cardiovascular system, which can improve cardiovascular health. Finally, IBTAE has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using IBTAE in lab experiments is that it has been shown to have a relatively low toxicity profile. Additionally, IBTAE is relatively easy to synthesize and is commercially available. However, one limitation of using IBTAE in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, IBTAE has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on IBTAE. One area of interest is the development of IBTAE derivatives that may have improved potency or selectivity. Additionally, further research is needed to fully understand the mechanism of action of IBTAE, which may lead to the development of new therapies for Alzheimer's disease, cardiovascular disease, and cancer. Finally, more research is needed to study the long-term effects of IBTAE and its potential use in clinical settings.
Métodos De Síntesis
The synthesis of IBTAE involves a multi-step process that begins with the reaction of 3-aminopiperidine with isobutylsulfonyl chloride to form 3-(isobutylsulfonyl)piperidine. This intermediate is then reacted with m-tolylacetic acid to form IBTAE. The overall yield of this synthesis method is approximately 25-30%.
Aplicaciones Científicas De Investigación
IBTAE has been used in various scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. IBTAE has been shown to have a potential therapeutic effect on Alzheimer's disease and other neurodegenerative disorders. It has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation. Additionally, IBTAE has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(3-methylphenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-12(2)11-21(19,20)15-9-17(10-15)16(18)8-14-6-4-5-13(3)7-14/h4-7,12,15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZVSVGEAUMFHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(2-(4-(3-(4-methoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2540109.png)

![N-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2540112.png)

![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2540114.png)
![2-[(5-chloropyridin-2-yl)amino]-N-[4-(dimethylamino)benzyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2540116.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-hydroxybutan-2-yl)sulfanyl]acetamide](/img/structure/B2540118.png)


![2-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzene-1-sulfonamide](/img/structure/B2540123.png)
![3,6-dichloro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540124.png)
![(E)-1-[2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2540127.png)
![1-(4-ethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2540128.png)